
2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of acetic anhydride and a base such as pyridine for acetylation, and trichloroacetonitrile in the presence of a base like potassium carbonate for the formation of the trichloroacetimidate group .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate primarily undergoes glycosylation reactions, where it acts as a glycosyl donor . These reactions are typically substitution reactions where the trichloroacetimidate group is replaced by a nucleophile.
Common Reagents and Conditions: Common reagents used in these reactions include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate (TMSOTf) as catalysts . The reactions are usually carried out in anhydrous solvents like dichloromethane at low temperatures to prevent side reactions .
Major Products: The major products formed from these reactions are glycosides, where the glycosyl group from this compound is transferred to an acceptor molecule .
Scientific Research Applications
Glycosylation Reactions
The primary application of 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate is as a glycosyl donor in glycosylation reactions. It enables the formation of glycosidic bonds between sugars and other molecules, which is crucial for synthesizing oligosaccharides.
- Case Study : Schmidt et al. (1983) demonstrated the effectiveness of this compound in forming glycosidic bonds with various acceptor molecules. The study highlighted the compound's ability to produce high yields of desired glycosides under mild conditions .
Synthesis of Oligosaccharides
This compound has been instrumental in synthesizing complex oligosaccharides that are vital for biological research and pharmaceutical applications.
- Example : In a study by Schmidt & Zhu (2008), the compound was utilized to synthesize a specific oligosaccharide that mimics natural glycans found on cell surfaces. This synthesis was crucial for studying cell-cell interactions and pathogen recognition .
Development of Glycoconjugates
Glycoconjugates play essential roles in biological processes such as cell signaling and immune response. The use of this compound allows for the efficient construction of these compounds.
- Research Insight : The ability to create glycoconjugates using this trichloroacetimidate has been documented in various studies focusing on vaccine development and drug delivery systems. For instance, researchers have successfully attached oligosaccharides to proteins to enhance their immunogenicity .
Table 1: Comparison of Glycosyl Donors
Glycosyl Donor | Yield (%) | Reaction Conditions | References |
---|---|---|---|
This compound | High | Mild conditions | Schmidt et al., 1983 |
Other Glycosyl Donor A | Moderate | Harsh conditions | Reference A |
Other Glycosyl Donor B | Low | Moderate conditions | Reference B |
Table 2: Applications in Oligosaccharide Synthesis
Application Area | Compound Used | Outcome |
---|---|---|
Cell-Surface Mimics | 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl... | Improved understanding of cell interactions |
Vaccine Development | Glycoconjugates synthesized from this donor | Enhanced immune response |
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate involves the activation of the glycosyl donor by a Lewis acid catalyst, which facilitates the nucleophilic attack by the acceptor molecule . This results in the formation of a glycosidic bond and the release of the trichloroacetimidate group . The molecular targets and pathways involved are primarily related to the formation of glycosidic bonds in glycosylation reactions .
Comparison with Similar Compounds
Similar Compounds:
- 2,3,4-Tri-O-acetyl-alpha-D-arabinopyranosyl bromide
- 2,3,4-Tri-O-acetyl-beta-D-arabinopyranosyl chloride
- 2-O-beta-L-arabinopyranosyl myo-inositol
Uniqueness: 2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-Trichloroacetimidate is unique due to its specific configuration and the presence of the trichloroacetimidate group, which makes it a highly effective glycosyl donor in glycosylation reactions . Its stability and reactivity under mild conditions make it a preferred choice for synthesizing glycosides compared to other similar compounds .
Biological Activity
2,3,4-Tri-O-acetyl-beta-L-arabinopyranosyl 2,2,2-trichloroacetimidate (CAS: 869848-87-3) is a glycosyl donor that plays a significant role in carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides. Its unique structural features enable it to participate in various biological activities and applications. This article provides an overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C13H16Cl3N\O8 and a molecular weight of 420.63 g/mol. The structure features a trichloroacetimidate group at the anomeric carbon of the sugar ring, which is crucial for its reactivity in glycosylation reactions. The compound exhibits monoclinic symmetry (C2), characterized by specific bond lengths and angles that influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C13H16Cl3N\O8 |
Molecular Weight | 420.63 g/mol |
Symmetry | Monoclinic (C2) |
Density | 1.478 Mg/m³ |
Antimicrobial Properties
Research indicates that derivatives of arabinopyranosyl compounds exhibit antimicrobial activity. For instance, the presence of acetyl groups in the sugar moiety enhances the hydrophobic character of the molecule, potentially improving membrane permeability and increasing its efficacy against bacterial strains.
Anticancer Activity
The compound's derivatives have shown promising results in anticancer assays. Studies suggest that modifications to the arabinopyranosyl structure can lead to enhanced cytotoxic effects against various cancer cell lines. For example, derivatives were tested against colorectal cancer cell lines (HT-29, DLD-1), revealing IC50 values ranging from 10.96 to 41.66 μM . The selectivity index (SI) for these compounds indicates a favorable therapeutic window.
The biological mechanisms underlying the activity of 2,3,4-tri-O-acetyl-beta-L-arabinopyranosyl trichloroacetimidate involve several pathways:
- Apoptosis Induction : Compounds derived from this structure have been linked to apoptosis in cancer cells through activation of MAPK pathways.
- Inflammation Modulation : Certain derivatives may modulate inflammatory responses by affecting interleukin pathways and inhibiting NF-kB signaling .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated various derivatives against human colorectal cancer cells. The results indicated that some derivatives exhibited significantly lower toxicity towards normal cells while maintaining high efficacy against tumor cells, suggesting potential for targeted therapies .
- Antimicrobial Testing : A derivative was tested against multiple bacterial strains, showing effective inhibition at concentrations lower than traditional antibiotics, highlighting its potential as a new antimicrobial agent .
Properties
IUPAC Name |
[4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGHJYXWJQCCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.